4-(3,4-Methylenedioxyphenyl)-4-oxo-2-butenoic acid
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Overview
Description
2-Butenoic acid, 4-(1,3-benzodioxol-5-yl)-4-oxo-, (E)-: (MFCD01751755) is a chemical compound with the molecular formula C11H8O5 and a molecular weight of 220.1782 g/mol . This compound is characterized by the presence of a benzodioxole ring and a butenoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 4-(1,3-benzodioxol-5-yl)-4-oxo-, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
2-Butenoic acid, 4-(1,3-benzodioxol-5-yl)-4-oxo-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-(1,3-benzodioxol-5-yl)-4-oxo-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the production of key metabolites .
Comparison with Similar Compounds
Cinnamic acid derivatives: Similar in structure but with different substituents on the aromatic ring.
Coumarin derivatives: Contain a benzodioxole ring but differ in the position and type of functional groups.
Phenylpropanoids: Share the benzodioxole ring but have variations in the side chain structure.
Uniqueness: 2-Butenoic acid, 4-(1,3-benzodioxol-5-yl)-4-oxo-, (E)- is unique due to its specific combination of the benzodioxole ring and the butenoic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H8O5/c12-8(2-4-11(13)14)7-1-3-9-10(5-7)16-6-15-9/h1-5H,6H2,(H,13,14) |
InChI Key |
GQVPPABCGANXCD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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